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Abstract
Fenoverine is a musculotropic antispasmodic agent recognized for its efficacy in managing

gastrointestinal smooth muscle spasms. This technical guide provides a comprehensive

overview of the chemical structure and a detailed account of the synthetic methodologies for

Fenoverine. The document elucidates the key physicochemical properties of the molecule,

supported by quantitative data presented in tabular format for clarity and comparative analysis.

Furthermore, a detailed experimental protocol for its synthesis is provided, alongside a

visualization of its synthetic pathway and proposed mechanism of action through its interaction

with voltage-gated calcium channels. This guide is intended to be a critical resource for

researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and

drug development.

Chemical Structure and Properties of Fenoverine
Fenoverine, systematically named 2-(4-(benzo[d][1][2]dioxol-5-ylmethyl)piperazin-1-yl)-1-(10H-

phenothiazin-10-yl)ethan-1-one, is a complex molecule featuring a phenothiazine core linked to

a piperazine moiety which, in turn, is substituted with a piperonyl group.[3][4] This unique

structural arrangement is pivotal to its pharmacological activity as a calcium channel modulator.

[1][5]

Table 1: Chemical and Physical Properties of Fenoverine
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Property Value Reference

IUPAC Name

2-(4-(benzo[d][1][2]dioxol-5-

ylmethyl)piperazin-1-yl)-1-

(10H-phenothiazin-10-

yl)ethan-1-one

[3][6]

CAS Number 37561-27-6 [3]

Molecular Formula C₂₆H₂₅N₃O₃S [3][4]

Molecular Weight 459.56 g/mol [5]

Appearance Pale Beige to Beige Solid

Melting Point 141-142 °C

Boiling Point 671.8±55.0 °C (Predicted)

Density 1.343±0.06 g/cm³ (Predicted)

pKa 6.47±0.10 (Predicted)

Solubility

Practically insoluble in water

and DCM; Slightly soluble in

ethanol and methanol; Freely

soluble in 0.1N HCl and DMSO

(80 mg/mL).[2][7]

[2][7]

Synthesis of Fenoverine
The synthesis of Fenoverine is a multi-step process that involves the preparation of two key

intermediates: 10-(chloroacetyl)phenothiazine and 1-(piperonyl)piperazine. These

intermediates are subsequently coupled to yield the final product.

Synthetic Pathway
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Caption: Synthetic route of Fenoverine.

Experimental Protocols
Step 1: Synthesis of 10-(Chloroacetyl)phenothiazine

Materials: Phenothiazine, Chloroacetyl chloride, Dry benzene.

Procedure:

Dissolve phenothiazine (199.3 g, 1.0 mol) in 2 L of dry benzene in a round-bottom flask

equipped with a reflux condenser and a dropping funnel.

Heat the solution to reflux.

Add a catalytic amount of bromine to initiate the reaction.

Add chloroacetyl chloride (136 g, 1.2 mol) dropwise to the refluxing solution.

Continue refluxing for 5 hours after the addition is complete.
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Cool the reaction mixture to room temperature.

Concentrate the solution under reduced pressure to obtain the crude product.

Recrystallize the crude product from absolute ethanol to yield pure 10-

(chloroacetyl)phenothiazine.

Step 2: Synthesis of 1-(Piperonyl)piperazine

Materials: Piperazine, Piperonal (3,4-methylenedioxybenzaldehyde), Reducing agent (e.g.,

sodium triacetoxyborohydride or catalytic hydrogenation), Solvent (e.g., dichloromethane or

methanol).

Procedure (Illustrative example using reductive amination):

To a solution of piperonal (150 g, 1.0 mol) in a suitable solvent, add piperazine (172 g, 2.0

mol).

Stir the mixture at room temperature for 1-2 hours to form the iminium ion intermediate.

Add the reducing agent portion-wise while maintaining the temperature.

Continue stirring at room temperature overnight.

Quench the reaction with water and extract the product with an organic solvent.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by distillation or column chromatography to obtain 1-

(piperonyl)piperazine.

Step 3: Synthesis of Fenoverine

Materials: 10-(Chloroacetyl)phenothiazine, 1-(Piperonyl)piperazine, Dry toluene, Pyridine.

Procedure:
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In a round-bottom flask, combine 10-(chloroacetyl)phenothiazine (13.8 g, 0.05 mol), 1-

(piperonyl)piperazine (11.8 g, 0.05 mol), and pyridine (3.9 g, 0.05 mol) in 200 ml of dry

toluene.

Reflux the mixture for 3 hours.

Cool the solution to room temperature and filter to remove any solid byproducts.

Concentrate the filtrate under reduced pressure.

Recrystallize the resulting solid from isopropyl ether to obtain pure Fenoverine.

The final product should be characterized by melting point analysis and spectroscopic

methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Spectroscopic Data
While a comprehensive set of experimental spectra for Fenoverine is not readily available in

the public domain, the expected spectral characteristics can be inferred from its chemical

structure.

Table 2: Predicted Spectroscopic Data for Fenoverine
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Spectroscopy Expected Characteristics

¹H NMR

Aromatic protons of the phenothiazine and

piperonyl groups (approx. 6.8-8.0 ppm),

methylene protons of the piperonyl group

(approx. 5.9 ppm), methylene protons of the

piperazine ring and the acetyl linker (approx.

2.5-4.5 ppm).

¹³C NMR

Aromatic carbons (approx. 110-150 ppm),

carbonyl carbon of the amide (approx. 165-175

ppm), methylene carbons (approx. 40-65 ppm).

IR (Infrared)

C=O stretching (amide) around 1670-1690

cm⁻¹, C-N stretching, C-O-C stretching (dioxole

ring), and aromatic C-H stretching.[8][9]

Mass Spectrometry

A molecular ion peak (M+) at m/z 459.16, with

fragmentation patterns corresponding to the loss

of the piperonylpiperazine moiety and cleavage

of the phenothiazine ring.[3]

Mechanism of Action: Voltage-Gated Calcium
Channel Modulation
Fenoverine exerts its antispasmodic effects by acting as a modulator of voltage-gated calcium

channels in smooth muscle cells.[1] By inhibiting the influx of extracellular calcium, it prevents

the cascade of events leading to muscle contraction.
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Caption: Signaling pathway of smooth muscle contraction and the inhibitory action of

Fenoverine.

The depolarization of the smooth muscle cell membrane triggers the opening of voltage-gated

calcium channels.[1] This leads to an influx of calcium ions into the cell, which then bind to

calmodulin. The calcium-calmodulin complex activates myosin light chain kinase (MLCK).

MLCK, in turn, phosphorylates the myosin light chains, enabling the interaction between actin

and myosin filaments and resulting in muscle contraction. Fenoverine intervenes in this

pathway by blocking the voltage-gated calcium channels, thereby preventing the initial influx of

calcium and inhibiting the entire contraction cascade.[1]

Conclusion
This technical guide has provided a detailed examination of the chemical structure, synthesis,

and mechanism of action of Fenoverine. The presented data and protocols offer a valuable

resource for scientists and researchers in the pharmaceutical industry. A thorough

understanding of Fenoverine's chemistry and pharmacology is essential for its potential further

development and for the exploration of new therapeutic applications. The provided synthetic

route and methodologies can serve as a foundation for process optimization and scale-up,

while the elucidation of its mechanism of action can guide future drug design and discovery

efforts targeting similar pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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